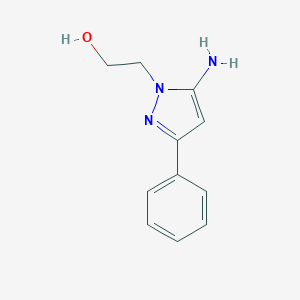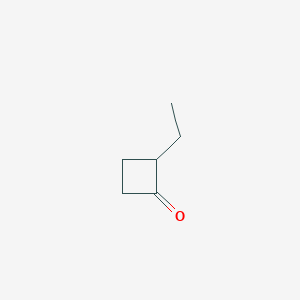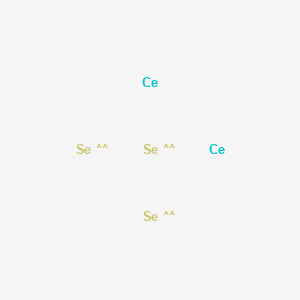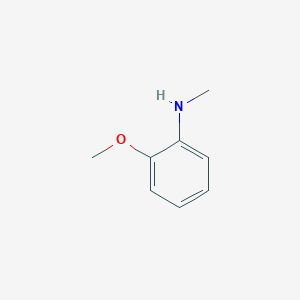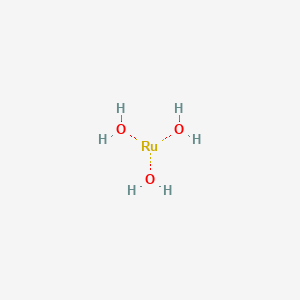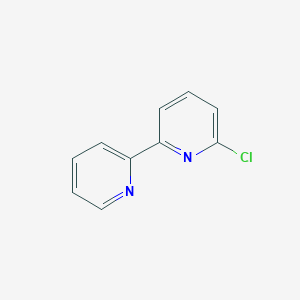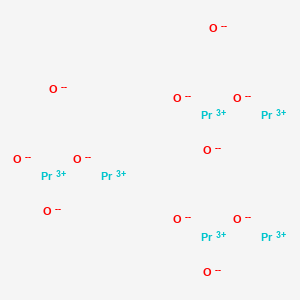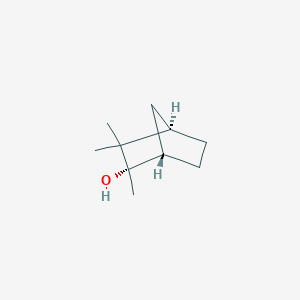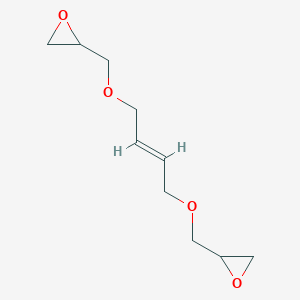
1,4-Bis(2,3-epoxypropoxy)but-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(2,3-epoxypropoxy)but-2-ene, also known as BPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPEB is a highly reactive molecule that contains two epoxide groups, which makes it an excellent candidate for various chemical reactions.
作用机制
1,4-Bis(2,3-epoxypropoxy)but-2-ene is a highly reactive molecule that contains two epoxide groups. The mechanism of action of 1,4-Bis(2,3-epoxypropoxy)but-2-ene involves the opening of the epoxide rings, which leads to the formation of reactive intermediates that can react with various nucleophiles, such as amino acids and DNA. This reactivity makes 1,4-Bis(2,3-epoxypropoxy)but-2-ene an excellent candidate for various chemical reactions, including crosslinking and polymerization.
生化和生理效应
1,4-Bis(2,3-epoxypropoxy)but-2-ene has been shown to have low toxicity and excellent biocompatibility, making it an ideal candidate for various biomedical applications. 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been studied for its potential as a drug delivery agent, and it has been shown to be effective in delivering drugs to specific target sites. 1,4-Bis(2,3-epoxypropoxy)but-2-ene has also been studied for its potential as a tissue adhesive, and it has been shown to be effective in promoting tissue regeneration.
实验室实验的优点和局限性
1,4-Bis(2,3-epoxypropoxy)but-2-ene has several advantages for lab experiments, including its high reactivity, biocompatibility, and low toxicity. However, 1,4-Bis(2,3-epoxypropoxy)but-2-ene is highly reactive and can be challenging to handle, which can limit its use in certain applications.
未来方向
1,4-Bis(2,3-epoxypropoxy)but-2-ene has significant potential for various applications, and there are several future directions for research in this field. One potential direction is the development of new synthesis methods for 1,4-Bis(2,3-epoxypropoxy)but-2-ene that are more efficient and scalable. Another direction is the study of 1,4-Bis(2,3-epoxypropoxy)but-2-ene as a drug delivery agent for the treatment of various diseases, including cancer and infectious diseases. Additionally, 1,4-Bis(2,3-epoxypropoxy)but-2-ene can be studied for its potential as a tissue adhesive for wound healing and tissue regeneration applications.
Conclusion:
In conclusion, 1,4-Bis(2,3-epoxypropoxy)but-2-ene is a highly reactive molecule that has gained significant attention in the scientific community due to its potential applications in various fields. 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been extensively studied for its potential as a drug delivery agent, tissue adhesive, and building block for various compounds. 1,4-Bis(2,3-epoxypropoxy)but-2-ene has several advantages for lab experiments, including its high reactivity, biocompatibility, and low toxicity. However, 1,4-Bis(2,3-epoxypropoxy)but-2-ene is highly reactive and can be challenging to handle, which can limit its use in certain applications. There are several future directions for research in this field, including the development of new synthesis methods and the study of 1,4-Bis(2,3-epoxypropoxy)but-2-ene as a drug delivery agent and tissue adhesive.
合成方法
1,4-Bis(2,3-epoxypropoxy)but-2-ene can be synthesized using various methods, including the reaction of butadiene with epichlorohydrin in the presence of a strong base, such as potassium hydroxide. The resulting product is then treated with sodium hydroxide to obtain 1,4-Bis(2,3-epoxypropoxy)but-2-ene. This synthesis method is relatively simple and can be easily scaled up for industrial applications.
科学研究应用
1,4-Bis(2,3-epoxypropoxy)but-2-ene has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and biomedical research. In material science, 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been used as a crosslinking agent for epoxy resins, which improves their mechanical properties. In organic synthesis, 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been used as a building block for the synthesis of various compounds, including polyethers and polyesters. In biomedical research, 1,4-Bis(2,3-epoxypropoxy)but-2-ene has been studied for its potential as a drug delivery agent due to its high reactivity and biocompatibility.
属性
CAS 编号 |
13416-97-2 |
|---|---|
产品名称 |
1,4-Bis(2,3-epoxypropoxy)but-2-ene |
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC 名称 |
2-[[(E)-4-(oxiran-2-ylmethoxy)but-2-enoxy]methyl]oxirane |
InChI |
InChI=1S/C10H16O4/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10/h1-2,9-10H,3-8H2/b2-1+ |
InChI 键 |
BWXBPYQYGSWEDA-OWOJBTEDSA-N |
手性 SMILES |
C1C(O1)COC/C=C/COCC2CO2 |
SMILES |
C1C(O1)COCC=CCOCC2CO2 |
规范 SMILES |
C1C(O1)COCC=CCOCC2CO2 |
其他 CAS 编号 |
13416-97-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)
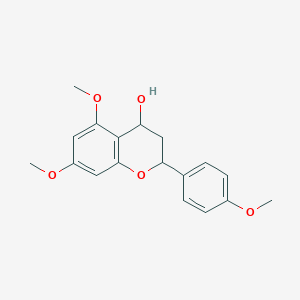
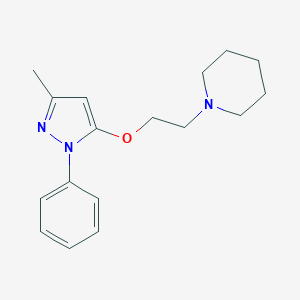
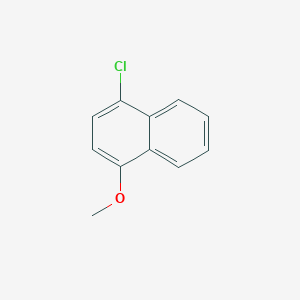
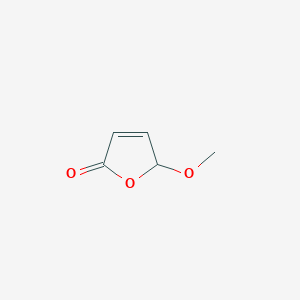
![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)
